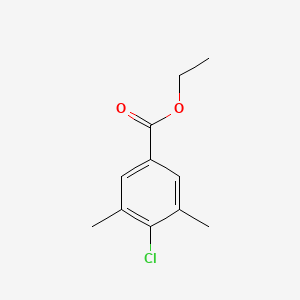
Methyl 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: is a chemical compound with the molecular formula C14H18BBrO4. This compound is known for its unique structure, which includes a bromine atom and a boronate ester group. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Mecanismo De Acción
Target of Action
Compounds with similar structures have been used in the borylation of alkylbenzenes and hydroboration of alkyl or aryl alkynes and alkenes .
Mode of Action
The compound interacts with its targets through a process known as borylation, where a boron atom is added to the target molecule . This process is often facilitated by a palladium catalyst . The compound can also participate in hydroboration, a process that involves the addition of a boron-hydrogen bond to carbon-carbon multiple bonds .
Action Environment
Environmental factors that could influence the compound’s action, efficacy, and stability include temperature, pH, and the presence of other chemicals or catalysts . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Borylation Reaction: The synthesis of Methyl 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves a borylation reaction. This process includes the reaction of 2-bromo-5-iodobenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate.
Esterification: The resulting boronic acid intermediate is then esterified with methanol in the presence of an acid catalyst to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: It can undergo oxidation reactions to form corresponding boronic acids and reduction reactions to yield the parent hydrocarbon.
Substitution Reactions: The bromine atom in the compound can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Palladium acetate or palladium chloride.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF).
Conditions: Elevated temperatures (80-120°C), inert atmosphere (nitrogen or argon).
Major Products Formed:
Biaryl Compounds: Through Suzuki-Miyaura coupling.
Boronic Acids: Through oxidation.
Substituted Benzoates: Through nucleophilic substitution.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: Widely used in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Material Science: Utilized in the preparation of advanced materials, including polymers and electronic materials.
Biology and Medicine:
Drug Development: Serves as an intermediate in the synthesis of biologically active compounds and potential drug candidates.
Bioconjugation: Used in the modification of biomolecules for research and therapeutic purposes.
Industry:
Comparación Con Compuestos Similares
Phenylboronic Acid Pinacol Ester: Similar structure but lacks the bromine atom.
4-Formylphenylboronic Acid Pinacol Ester: Contains a formyl group instead of a bromine atom.
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Pyridine ring instead of a benzene ring.
Uniqueness:
Propiedades
IUPAC Name |
methyl 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BBrO4/c1-13(2)14(3,4)20-15(19-13)9-6-7-11(16)10(8-9)12(17)18-5/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLADNDTZDOVOAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Br)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BBrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,6-Bis-[1-(3,5-di-tert-butylphenylimino)-ethyl]pyridine](/img/structure/B6318994.png)


![2-Ethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B6319019.png)
![2-[4-(Heptafluorocyclopent-1-enyl)oxy]phenyl-2-(4-hydroxyphenyl)propane](/img/structure/B6319023.png)
![[2-(Methoxycarbonyl)thiophen-3-yl]boronic acid](/img/structure/B6319029.png)
![[3-(4-Methoxyphenyl)oxetan-3-yl]methanol](/img/structure/B6319032.png)
![1,3,5,7,9,11,13,15,17,19,21,23-dodecakis(3,3,3-trifluoropropyl)-2,4,6,8,10,12,14,16,18,20,22,24,25,26,27,28,29,30-octadecaoxa-1,3,5,7,9,11,13,15,17,19,21,23-dodecasilaheptacyclo[11.11.1.13,9.15,21.17,19.111,17.115,23]triacontane](/img/structure/B6319038.png)






